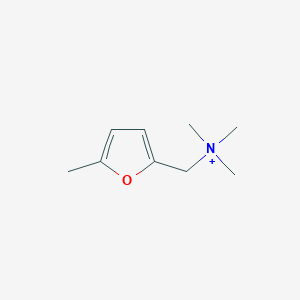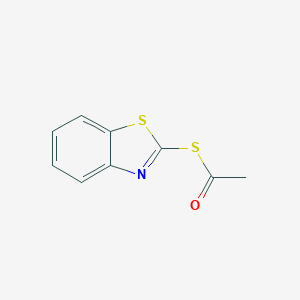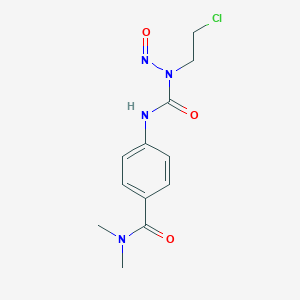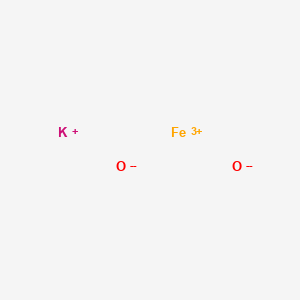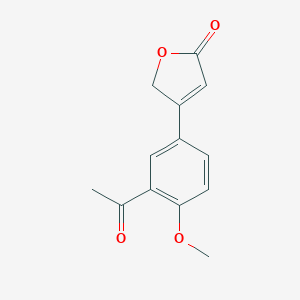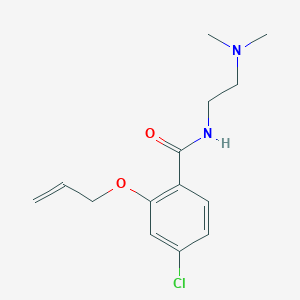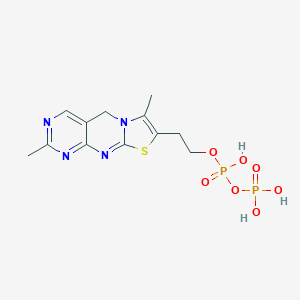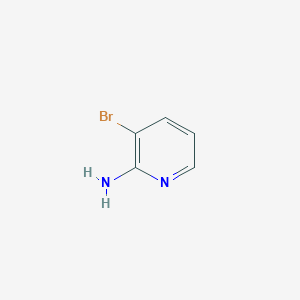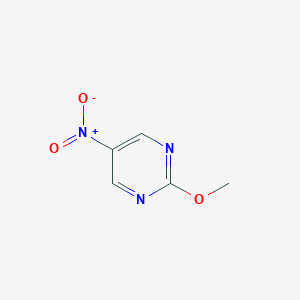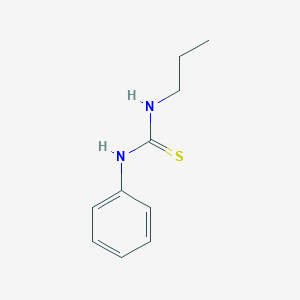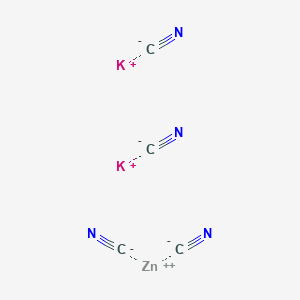
Aluminum silicon
説明
Synthesis Analysis
The synthesis of aluminum silicon involves various methods aimed at creating compounds with desired structural and compositional qualities. For instance, aluminum oxide nanostructures can be synthesized on silicon surfaces through the oxidation of atomic aluminum layers, producing oxide films with uniform structure and composition (Potapov, Matyuk, & Trakhtenberg, 2005). Additionally, room temperature synthesis techniques have been developed to create nanocrystalline silicon by aluminum-induced crystallization, demonstrating the potential for low-temperature processing methods (Bu, 2011).
Molecular Structure Analysis
The molecular structure of aluminum silicon compounds varies with the synthesis method and the specific aluminum and silicon ratio. For example, a study synthesized and characterized an aluminum silicon oxycarbonitride with a specific hexagonal structure, showcasing the diversity of molecular structures achievable through different synthesis routes (Urushihara, Kaga, Asaka, Nakano, & Fukuda, 2011).
Chemical Reactions and Properties
Chemical reactions involving aluminum and silicon often result in the formation of compounds with unique properties. For instance, combustion synthesis has been used to create SiO2 on aluminum plates, a process crucial for applications in the semiconductor industry (Yeh, Zhao, & Ma, 2001). Self-propagating high-temperature synthesis (SHS) methods have also been explored for the rapid creation of aluminum silicon carbide (Al4SiC4), highlighting the potential for efficient synthesis of high-temperature ceramics (Nakashima, Kamiya, Hyuga, & Hashimoto, 2020).
Physical Properties Analysis
The physical properties of aluminum silicon compounds, such as hardness, density, and thermal conductivity, are directly influenced by their synthesis and molecular structure. The in situ formation of aluminum matrix composites through pyrolysis of high-temperature vulcanization silicone in aluminum melt demonstrated improved mechanical properties at both ambient and high temperatures, showcasing the influence of synthesis methods on physical properties (Senemar, Niroumand, Maleki, & Rohatgi, 2018).
Chemical Properties Analysis
The chemical properties of aluminum silicon, such as reactivity, corrosion resistance, and oxidation behavior, are crucial for their application in various environments. Studies focusing on the synthesis and properties of hydrogenated aluminum thin films, for example, offer insights into the potential chemical behavior of aluminum silicon compounds under specific conditions (Baraban, Dobrotvorskii, Elets, Gabis, Kuznetsov, Piven', Voyt, & Selivanov, 2020).
科学的研究の応用
-
Automotive and Aerospace Industries
- Application : Al-Si alloys are used extensively in the automotive and aerospace industries due to their excellent strength-to-weight ratio, corrosion resistance, and thermal conductivity .
- Methods : These alloys are typically created through casting processes, including powder metallurgy and electromagnetic stirring .
- Results : The use of Al-Si alloys in these industries has resulted in lighter, more fuel-efficient vehicles and aircraft .
-
Electronics Industry
- Application : Al-Si alloys are used in the electronics industry for their good casting properties and high resistance to corrosion .
- Methods : The alloys are typically created through casting or powder metallurgy .
- Results : The use of Al-Si alloys in this field has contributed to the production of durable and reliable electronic components .
-
Thermoelectric Materials
- Application : Al-Si alloys have been explored for use in high-energy heat storage in electric vehicles .
- Methods : The creation of these alloys involves casting processes and potentially rapid solidification processes .
- Results : While still under investigation, the use of Al-Si alloys in this application could potentially lead to more efficient energy storage solutions .
-
Construction Industry
- Application : Al-Si alloys are used in the construction industry due to their high resistance to corrosion . They are used to manufacture low and medium-strength castings with complex shapes, such as cover plates, motor shells, brackets, etc .
- Methods : These alloys are typically created through casting processes .
- Results : The use of Al-Si alloys in this field has contributed to the production of durable and reliable construction components .
-
Aluminum-Silicon-Magnesium Alloys
- Application : Al-Si-Mg alloys, including 356.0 and A356.0, have high casting characteristics and resistance to corrosion . They are used in various applications including machinery, automotive, military, and aerospace parts .
- Methods : These alloys are typically created through casting processes .
- Results : The use of Al-Si-Mg alloys has resulted in the production of high-strength, corrosion-resistant components .
-
Transportation Industry
- Application : Al-Si alloys have become highly practical materials in transportation. The automotive industry uses silumin as a replacement for steel in vehicle frames, among other things .
- Methods : These alloys are typically created through casting processes .
- Results : The use of Al-Si alloys in this field has contributed to the production of lighter vehicle bodies, improving fuel efficiency .
Safety And Hazards
将来の方向性
In future work, cell status prediction and fault diagnosis will be an active research area in aluminum control. It is believed that the development of cell status prediction and fault diagnosis will be the primary future development direction . Some cast MMCs discussed include aluminum–graphite, aluminum–silicon carbide, aluminum–alumina, and aluminum–fly ash. Current and future directions in cast MMCs, including the manufacture of foundry-produced nanocomposites, functionally gradient materials, syntactic foams, self-healing, and self-lubricating composites, are also being explored .
特性
IUPAC Name |
aluminum;silicon | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDREXVUYHZDNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60721244 | |
| Record name | Aluminium--silane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
55.067 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aluminum silicon | |
CAS RN |
58694-16-9, 11122-32-0, 12042-55-6, 11145-27-0 | |
| Record name | Aluminum silicide (Al4Si3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58694-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum alloy, base, Al 87,Si 13 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11122-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum silicide (AlSi) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12042-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum alloy, base, Al 88,Si 12 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11145-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminium--silane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60721244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



